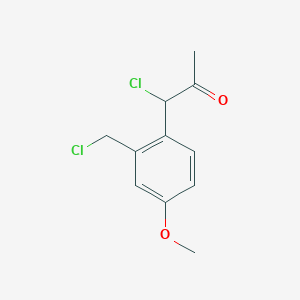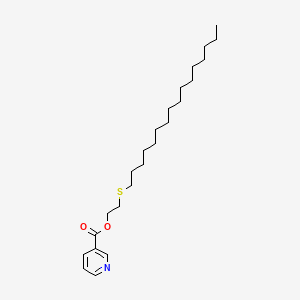
2-(Hexadecylthio)ethyl nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxylic acid, 2-(hexadecylthio)ethyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the third position and an ethyl ester group attached to a hexadecylthio chain at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-(hexadecylthio)ethyl ester typically involves the esterification of 3-pyridinecarboxylic acid with 2-(hexadecylthio)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarboxylic acid, 2-(hexadecylthio)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Pyridinecarboxylic acid, 2-(hexadecylthio)ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane biology due to its long alkyl chain.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxylic acid, 2-(hexadecylthio)ethyl ester involves its interaction with biological membranes and enzymes. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the ester group can be hydrolyzed to release nicotinic acid, which is known to have various biological effects, including vasodilation and lipid-lowering properties.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic acid (3-pyridinecarboxylic acid): A precursor to the ester, known for its role in lipid metabolism.
2-Pyridinecarboxylic acid: Another isomer with different chemical properties and applications.
4-Pyridinecarboxylic acid:
Uniqueness
3-Pyridinecarboxylic acid, 2-(hexadecylthio)ethyl ester is unique due to its combination of a pyridine ring, a carboxylic acid ester, and a long alkyl chain. This structure imparts both hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and industry.
Propiedades
Número CAS |
101952-61-8 |
|---|---|
Fórmula molecular |
C24H41NO2S |
Peso molecular |
407.7 g/mol |
Nombre IUPAC |
2-hexadecylsulfanylethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C24H41NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-28-21-19-27-24(26)23-17-16-18-25-22-23/h16-18,22H,2-15,19-21H2,1H3 |
Clave InChI |
NZPVJPZUSNFEJH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCSCCOC(=O)C1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


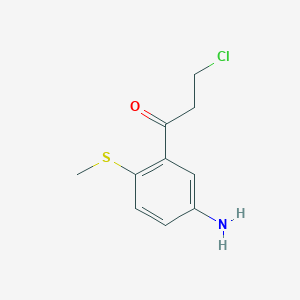
![2-[2-(4-Amino-3-methylphenyl)ethylamino]ethyl sulfate](/img/structure/B14057768.png)
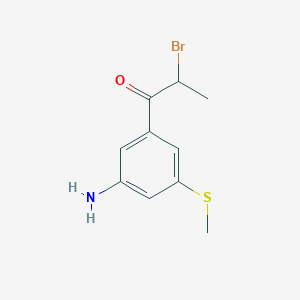
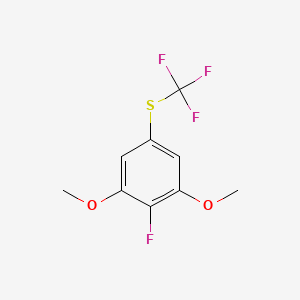

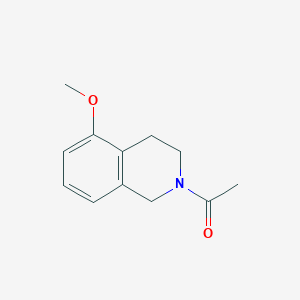

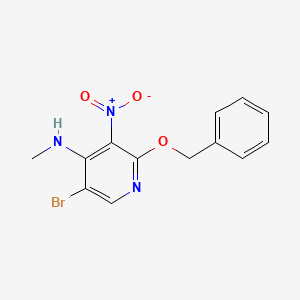

![3-(Iodomethyl)hexahydrofuro[2,3-b]furan](/img/structure/B14057800.png)


